molecular formula C7H14N2 B3059033 2-Methyl-2-azabicyclo[2.2.1]heptan-5-amine CAS No. 93798-22-2

2-Methyl-2-azabicyclo[2.2.1]heptan-5-amine

Cat. No.: B3059033
CAS No.: 93798-22-2
M. Wt: 126.2 g/mol
InChI Key: XDRDPPRAPKQIBS-UHFFFAOYSA-N
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Description

2-Methyl-2-azabicyclo[2.2.1]heptan-5-amine is a bicyclic amine compound with the molecular formula C7H14N2 and a molecular weight of 126.2 g/mol . This compound is known for its unique structure, which includes a bicyclic ring system with an amine group at the 5th position. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-azabicyclo[2.2.1]heptan-5-amine typically involves the reaction of a bicyclic ketone with an amine source under specific conditions. One common method involves the reduction of 2-azabicyclo[2.2.1]heptan-5-one using a reducing agent such as lithium aluminum hydride (LiAlH4) in an inert solvent like tetrahydrofuran (THF) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-azabicyclo[2.2.1]heptan-5-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amines.

Scientific Research Applications

2-Methyl-2-azabicyclo[2.2.1]heptan-5-amine is utilized in various scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-2-azabicyclo[2.2.1]heptan-5-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The bicyclic structure allows for unique interactions with biological molecules, potentially leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-2-azabicyclo[2.2.1]heptan-5-amine is unique due to its combination of a bicyclic structure and an amine group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications .

Properties

IUPAC Name

2-methyl-2-azabicyclo[2.2.1]heptan-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c1-9-4-5-2-6(9)3-7(5)8/h5-7H,2-4,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDRDPPRAPKQIBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CC1CC2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60604447
Record name 2-Methyl-2-azabicyclo[2.2.1]heptan-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60604447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93798-22-2
Record name 2-Azabicyclo[2.2.1]heptan-5-amine, 2-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93798-22-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-2-azabicyclo[2.2.1]heptan-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60604447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-2-azabicyclo[2.2.1]heptan-5-amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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